

Application Notes and Protocols: Linalyl Benzoate as a Flavoring Agent in Food

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Compound of Interest

Compound Name: Linalyl benzoate

Cat. No.: B092885

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Introduction

Linalyl benzoate (FEMA Number: 2638, JECFA Number: 859) is a synthetic flavoring substance that is generally recognized as safe (GRAS) for its intended use in food.^{[1][2][3]} It is the ester of linalool and benzoic acid, possessing a characteristic floral, tuberose, and slightly fruity aroma.^{[4][5][6]} These application notes provide a comprehensive overview of its properties, regulatory status, and detailed protocols for its analysis and application in food products.

Linalyl benzoate is valued in the food industry for its ability to impart floral notes, particularly in beverages, baked goods, and confectionery.^[7] Its stability and ability to blend well with other flavors make it a versatile ingredient for food formulators.^{[5][6]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **linalyl benzoate** is presented in Table 1. This data is essential for its proper handling, storage, and application in food formulations.

Property	Value	Reference
Chemical Name	3,7-Dimethyl-1,6-octadien-3-yl benzoate	[1]
Synonyms	Linalool benzoate, Benzoic acid linalool ester	[1]
CAS Number	126-64-7	[1][2]
Molecular Formula	C17H22O2	[2]
Molecular Weight	258.36 g/mol	[2]
Appearance	Yellow to brownish clear liquid	[4]
Odor	Floral, tuberose, gardenia, jasmine	[4][6]
Boiling Point	263.0 °C at 760 mm Hg	[1]
Specific Gravity	0.980 to 0.991 @ 25°C	[4]
Refractive Index	1.507 to 1.510 @ 20°C	[4]
Solubility	Insoluble in water; soluble in alcohol and oils	[1]
Flash Point	208 °F (97.8 °C)	[4]

Regulatory Status and Safety

Linalyl benzoate has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) Expert Panel. [1][3][8]

- FEMA GRAS: **Linalyl benzoate** is listed as FEMA GRAS, with the designated number 2638. [1][2][3]
- JECFA: JECFA has allocated number 859 to **linalyl benzoate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". [1][8]

- FDA: It is listed in the Code of Federal Regulations under 21 CFR 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption.[3][4]

Toxicological data indicates a low order of acute toxicity. The oral LD50 in rats and the dermal LD50 in rabbits are both reported to be >5000 mg/kg.[4] Genotoxicity studies have shown that **linalyl benzoate** is not genotoxic.[9]

Applications in Food

Linalyl benzoate is utilized to impart a floral and fruity character to a variety of food products. While specific usage levels are determined by good manufacturing practice, Table 2 provides a general guide to its application.

Food Category	Typical Use Level (ppm)	Flavor Contribution
Beverages (non-alcoholic)	1 - 10	Adds floral, tuberose notes to fruit-flavored drinks and teas.
Baked Goods	5 - 20	Provides a subtle floral background in cakes, cookies, and pastries.
Confectionery & Frostings	10 - 30	Enhances fruit flavors and provides a distinct floral character in hard and soft candies.
Gelatins & Puddings	2 - 15	Contributes a floral aroma and taste to desserts.
Ice Cream & Frozen Desserts	5 - 15	Complements fruit and vanilla flavors with a floral note.

Experimental Protocols

Analytical Quantification of Linalyl Benzoate in a Beverage Matrix using GC-MS

This protocol describes the quantification of **linalyl benzoate** in a clear beverage matrix, such as a fruit-flavored soda or tea, using Gas Chromatography-Mass Spectrometry (GC-MS).

5.1.1. Materials and Reagents

- **Linalyl benzoate** standard ($\geq 95\%$ purity)
- Dichloromethane (DCM), HPLC grade
- Anhydrous sodium sulfate
- Internal Standard (IS) solution (e.g., 1-dodecanol, 100 $\mu\text{g/mL}$ in DCM)
- Sample beverage
- Volumetric flasks, pipettes, and syringes
- Separatory funnel
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

5.1.2. Sample Preparation

- **Spiking:** Spike a 100 mL aliquot of the beverage sample with a known concentration of the **linalyl benzoate** standard for recovery determination. Prepare a separate un-spiked sample for analysis.
- **Internal Standard Addition:** Add 1 mL of the internal standard solution to both the spiked and un-spiked samples.
- **Liquid-Liquid Extraction:**
 - Transfer the sample to a 250 mL separatory funnel.
 - Add 50 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.
 - Collect the organic (bottom) layer.

- Repeat the extraction twice more with 25 mL portions of dichloromethane.
- Combine the organic extracts.
- Drying and Concentration:
 - Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
 - Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5.1.3. GC-MS Analysis

- Injection Volume: 1 μ L
- Injector Temperature: 250°C
- Oven Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/minute to 280°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

5.1.4. Quantification

Create a calibration curve by analyzing standard solutions of **linalyl benzoate** with a constant concentration of the internal standard. Quantify the **linalyl benzoate** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sensory Evaluation of Linalyl Benzoate in a Model Beverage

This protocol outlines a triangle test to determine if a perceptible difference exists between a control beverage and a beverage flavored with **linalyl benzoate**.

5.2.1. Panelists

Select 20-30 panelists who are regular consumers of the beverage type being tested. Screen for any known allergies or sensitivities to fragrances.

5.2.2. Sample Preparation

- Control Sample: The base beverage without any added **linalyl benzoate**.
- Test Sample: The base beverage with **linalyl benzoate** added at a predetermined concentration (e.g., 5 ppm).
- Presentation: Prepare three samples for each panelist, two of which are identical (either two controls or two tests) and one of which is different. The samples should be presented in identical, opaque, and odor-free cups, coded with random three-digit numbers.

5.2.3. Procedure

- Instruct panelists to be in a quiet, odor-free environment.
- Provide panelists with the three coded samples, a glass of water, and unsalted crackers for palate cleansing.
- Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.
- Panelists should record their choice on a scoresheet.

5.2.4. Data Analysis

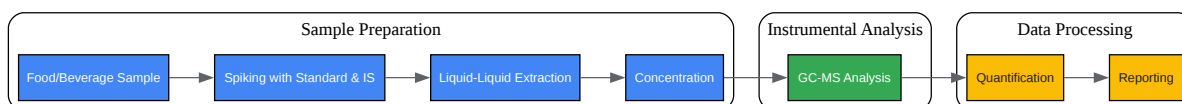
Analyze the number of correct identifications using a statistical table for triangle tests to determine if a significant difference exists at a specified confidence level (e.g., $p < 0.05$).

Visualizations

Chemical Structure of Linalyl Benzoate

Caption: Chemical structure of **linalyl benzoate**.

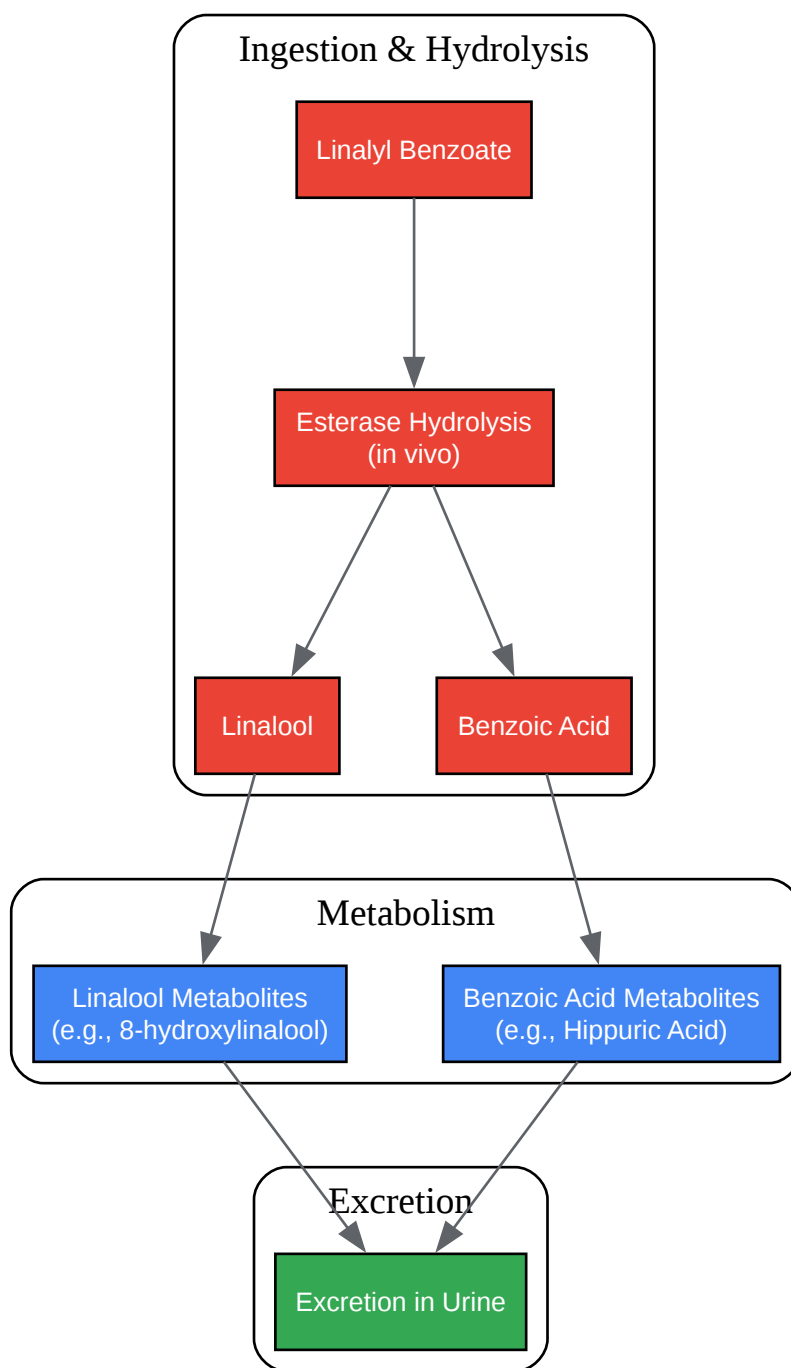
Experimental Workflow for Flavor Analysis



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Caption: Workflow for the quantitative analysis of **linalyl benzoate** in a food matrix.

Inferred Metabolic Pathway of Linalyl Benzoate



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Caption: Inferred metabolic pathway of **linalyl benzoate** in the human body.

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